2-Chloro-5-iodoquinazolin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLBHVYPDJQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294125 | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-74-5 | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodo-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 2-Aryl-5-iodoquinazolin-4(3H)-ones
Method: The 2-aryl-5-iodoquinazolin-4(3H)-ones are synthesized by reacting 2-aminobenzamide derivatives with aryl aldehydes in the presence of molecular iodine under reflux in ethanol for approximately 7 hours. This reaction forms the 5-iodoquinazolin-4(3H)-one core with an aryl substituent at position 2.
-
- Reagents: 2-aminobenzamide, aryl aldehyde, iodine (2 equivalents)
- Solvent: Ethanol
- Temperature: Reflux
- Time: 7 hours
Mechanism: The reaction proceeds via initial formation of an imine intermediate, followed by oxidative cyclization facilitated by iodine to afford the iodinated quinazolinone.
Chlorination at the 2-Position
Method: The 2-aryl-5-iodoquinazolin-4(3H)-ones are then subjected to chlorination using phosphoryl chloride in the presence of triethylamine under reflux for 6 hours. This step introduces the chlorine atom at the 2-position of the quinazolinone ring, yielding 2-chloro-5-iodoquinazolin-4(3H)-ones.
-
- Reagents: Phosphoryl chloride (POCl3), triethylamine (NEt3)
- Temperature: Reflux
- Time: 6 hours
Outcome: The reaction selectively replaces the hydrogen at the 2-position with chlorine, while retaining the iodine at the 5-position, due to the relative bond dissociation energies favoring selective substitution (Csp2–I bond weaker than Csp2–Cl bond).
Electrochemical and Alternative Synthetic Approaches
Recent advances have introduced electrochemical methods for synthesizing quinazolin-4(3H)-ones, including halogenated derivatives, under mild conditions:
Electrochemical Synthesis: Using an undivided cell with carbon anode and aluminum cathode, 2-aminobenzamides react with aldehydes in the presence of acetic acid electrolyte at room temperature with constant current electrolysis. This method enables oxidative cyclization to form quinazolin-4(3H)-ones efficiently without harsh reagents or high temperatures.
Advantages: This approach is scalable, environmentally friendly, and avoids transition metal catalysts. However, direct halogenation (chlorination/iodination) at specific positions may require subsequent chemical steps.
Lithiation and Halogenation Strategies
Another approach involves lithiation of quinazolin-4(3H)-one derivatives followed by electrophilic halogenation:
Dilithiation: Treatment of quinazolin-4(3H)-ones with lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates dilithio intermediates.
Electrophilic Halogenation: These intermediates react with electrophiles such as iodine or chlorinating agents to introduce halogen atoms at desired positions. However, attempts to directly form 2-iodo derivatives often result in oxidative dimerization side products rather than the expected monohalogenated compounds.
Limitations: This method may have lower selectivity and yield for 2-chloro-5-iodoquinazolin-4(3H)-one specifically, due to competing side reactions.
Summary of Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation & Iodination | 2-Aminobenzamide, aryl aldehyde, I2, EtOH, reflux 7 h | 2-Aryl-5-iodoquinazolin-4(3H)-one | 70-90 | Efficient iodination at position 5 |
| Chlorination at C-2 | POCl3, NEt3, reflux 6 h | 2-Chloro-5-iodoquinazolin-4(3H)-one | 77-91 | Selective chlorination at position 2 |
| Electrochemical synthesis | 2-Aminobenzamide, aldehyde, acetic acid, carbon anode, aluminum cathode, room temp, 3 h | Various quinazolin-4(3H)-ones | Up to 87 | Mild, scalable, metal-free, but halogenation post-step needed |
| Lithiation & electrophilic halogenation | LDA, THF, -78 °C, electrophile (I2, Cl source) | Halogenated quinazolinones | Variable | Side reactions possible; dimerization observed |
Mechanistic Insights
The selective halogenation is influenced by bond dissociation energies: the carbon-iodine bond at C-5 is weaker (~66.45 kcal/mol) than the carbon-chlorine bond at C-2 (~83.14 kcal/mol), enabling selective substitution without displacement of iodine during chlorination.
Electrochemical methods proceed via acid-catalyzed formation of hemiaminal and imine intermediates, followed by anodic oxidation to form the quinazolinone ring.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-iodoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and appropriate ligands in solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Various substituted quinazolinones with different functional groups.
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduced quinazolinone derivatives.
Coupling Products: Functionalized quinazolinones with aryl, alkynyl, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodoquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its biological activities and interactions with various biomolecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating the activity of receptors involved in various signaling pathways.
DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Positional Effects : Iodine at C5 (target compound) vs. C6 ( analog) may alter electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-5-iodoquinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, iodination at the 5-position of the quinazolinone core can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C). Optimization includes controlling stoichiometry (1.2–1.5 equivalents of ICl) and reaction time (4–6 hours) to minimize byproducts. Catalysts like pyridine may enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., chlorine at C2 and iodine at C5). Key signals include aromatic protons (δ 7.8–8.5 ppm) and carbonyl groups (δ 165–170 ppm).
- X-ray Crystallography : Resolves spatial arrangement, particularly halogen bonding between iodine and neighboring functional groups. Crystallization in DMSO/water (1:1) yields suitable single crystals .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHClINO: expected [M+H] = 322.9212) .
Q. How does the reactivity of the iodine substituent influence downstream modifications?
- Methodological Answer : The 5-iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Palladium catalysts (Pd(PPh)) in THF/water (3:1) at 80°C for 12 hours yield biaryl derivatives. Monitor reaction progress via TLC (R shift from 0.4 to 0.7 in ethyl acetate/hexane). Iodine’s lability under strong reducing conditions (e.g., NaBH) requires careful pH control (neutral to slightly acidic) to prevent dehalogenation .
Advanced Research Questions
Q. What electrochemical strategies enable functionalization of the quinazolinone core?
- Methodological Answer : Electrochemical C–H amination using NH/NHCl as nitrogen sources in acetonitrile (applied potential: +1.2 V vs. Ag/AgCl) introduces amino groups at C6 or C7 positions. Cyclic voltammetry identifies redox-active sites, while controlled current density (0.5 mA/cm) minimizes overoxidation. Post-reaction analysis via HPLC (C18 column, 0.1% TFA/MeCN) confirms regioselectivity .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
- Methodological Answer :
- Step 1 : Synthesize analogs with substitutions at C2 (Cl vs. Br) and C5 (I vs. CF) to assess halogen effects on kinase inhibition.
- Step 2 : Use molecular docking (MOE software) to predict binding affinities to EGFR or Aurora kinases. Compare with experimental IC values from enzyme assays (ATP concentration: 10 µM).
- Step 3 : Address discrepancies by analyzing steric clashes (e.g., iodine’s bulkiness) or electronic effects (Cl’s electronegativity) using DFT calculations (B3LYP/6-31G*) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours. Monitor degradation via LC-MS; iodine substitution increases susceptibility to nucleophilic attack.
- Photostability : Expose to UV light (365 nm) for 6 hours. Use UV-Vis spectroscopy (λ 280 nm) to track absorbance changes.
- Metabolic Stability : Incubate with human liver microsomes (1 mg/mL, NADPH 1 mM). Quantify parent compound depletion using UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
